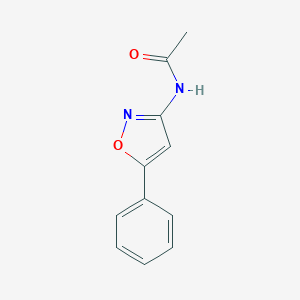
N-(5-phenyl-1,2-oxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-phenyl-1,2-oxazol-3-yl)acetamide: is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a phenyl group attached to the isoxazole ring, which is further connected to an acetamide group. It has a molecular formula of C11H10N2O2 and a molecular weight of 202.21 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of acetophenone with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to form the isoxazole ring. The final step involves the acylation of the isoxazole with acetic anhydride to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization and acylation steps .
化学反应分析
Types of Reactions: N-(5-phenyl-1,2-oxazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro and halogenated derivatives.
科学研究应用
Medicinal Chemistry
N-(5-phenyl-1,2-oxazol-3-yl)acetamide has been investigated for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties by inhibiting bacterial cell wall synthesis, making it a candidate for developing new antibiotics.
- Anticancer Potential: Studies suggest that it may interfere with pathways related to cell proliferation and survival, indicating potential anticancer applications.
| Application | Mechanism | Target Pathway |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | Bacterial growth inhibition |
| Anticancer | Induction of apoptosis | Cell proliferation pathways |
Biological Studies
This compound serves as a valuable tool in biological research:
- Enzyme Interaction Studies: It is utilized to probe enzyme interactions and receptor binding, aiding in understanding biochemical pathways.
Industrial Applications
In industrial settings, this compound is used as:
- Building Block for Synthesis: It acts as a precursor in synthesizing more complex organic molecules, including dyes and agrochemicals.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing potent activity comparable to established antibiotics.
Case Study 2: Anticancer Activity
In vitro studies exploring the anticancer potential of this compound showed that it induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a mechanism that could be further explored for therapeutic development against various cancers.
作用机制
The mechanism of action of N-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit the synthesis of bacterial cell walls, leading to antimicrobial effects. The exact pathways and molecular targets vary depending on the specific application and the organism being studied .
相似化合物的比较
- N-(4-Phenyl-3-isoxazolyl)acetamide
- N-(5-Methyl-3-isoxazolyl)acetamide
- N-(3-Phenyl-5-isoxazolyl)methylacetamide
Comparison: N-(5-phenyl-1,2-oxazol-3-yl)acetamide is unique due to its specific substitution pattern on the isoxazole ring. This substitution pattern influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for specific research applications .
属性
CAS 编号 |
13273-63-7 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC 名称 |
N-(5-phenyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C11H10N2O2/c1-8(14)12-11-7-10(15-13-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
InChI 键 |
CDZCQHBMPQSNIC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NOC(=C1)C2=CC=CC=C2 |
规范 SMILES |
CC(=O)NC1=NOC(=C1)C2=CC=CC=C2 |
同义词 |
N-(5-Phenylisoxazol-3-yl)acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















